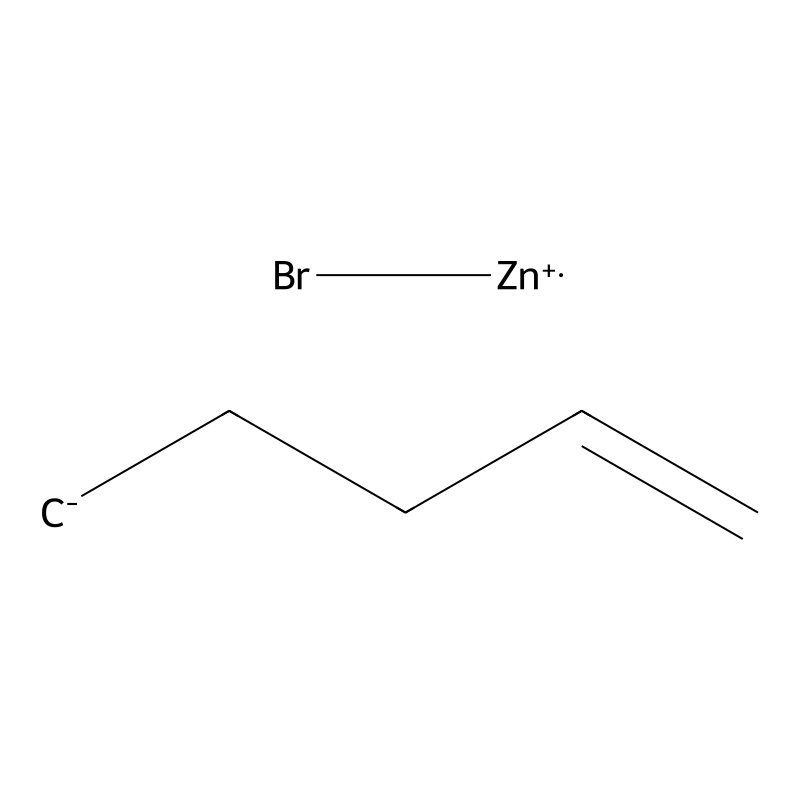4-Pentenylzinc bromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Cross-coupling Reactions
Cross-coupling reactions involve the formation of a new carbon-carbon bond between two distinct organic fragments. 4-Pentenylzinc bromide serves as a nucleophilic coupling partner due to the presence of the reactive zinc-carbon (Zn-C) bond. This bond readily undergoes reaction with various electrophilic coupling partners, introducing the five-carbon pentenyl group (CH2=CH(CH2)3) into the target molecule.
Several well-established cross-coupling reactions can utilize 4-pentenylzinc bromide. Here are two prominent examples:
Negishi Coupling
This reaction involves the coupling of an organozinc compound with an organic halide (RX) catalyzed by a palladium complex []. 4-Pentenylzinc bromide can be reacted with various aryl or vinyl halides to introduce the pentenyl moiety into aromatic or unsaturated systems.
Suzuki-Miyaura Coupling
This reaction employs an organozinc compound to couple with a boronic acid (R-B(OH)2) under palladium catalysis []. 4-Pentenylzinc bromide can be coupled with diverse boronic acids, enabling the incorporation of the pentenyl group into complex organic structures.
4-Pentenylzinc bromide is an organozinc compound with the molecular formula and a molecular weight of 214.42 g/mol. It exists as a solution, typically at a concentration of 0.5 M in tetrahydrofuran (THF), and is often stored under inert atmospheres such as argon to prevent degradation or reaction with moisture. This compound is characterized by its reactivity, particularly in cross-coupling reactions, making it valuable in synthetic organic chemistry .
4-Pentenylzinc bromide is a potentially hazardous compound due to:
- Cross-Coupling Reactions: This compound is primarily utilized in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, where it reacts with various electrophiles to form carbon-carbon bonds. The zinc moiety facilitates the transfer of the 4-pentenyl group to an electrophile, such as an aryl or vinyl halide .
- Electrophilic Addition: As an alkene derivative, it can undergo electrophilic addition reactions. For example, it can react with halogens or other electrophiles under suitable conditions .
- Reactivity with Water: Organozinc compounds like 4-pentenylzinc bromide can hydrolyze in the presence of water, leading to the formation of alcohols and zinc hydroxides .
The synthesis of 4-pentenylzinc bromide typically involves the following steps:
- Preparation of Zinc Reagent: Zinc metal is reacted with 4-pentenyl bromide in a dry solvent such as THF. This reaction is often conducted under inert conditions to prevent moisture from interfering.
- Formation of the Organometallic Compound: The reaction leads to the formation of 4-pentenylzinc bromide through a direct exchange mechanism where zinc displaces the bromine atom from the alkyl halide .
- Purification: The resulting solution may be purified by techniques such as distillation or chromatography to remove any unreacted starting materials or byproducts.
4-Pentenylzinc bromide finds applications primarily in synthetic organic chemistry:
- Cross-Coupling Reactions: It is widely used in the synthesis of complex organic molecules through cross-coupling methodologies, enabling the formation of various carbon-carbon bonds essential for constructing larger frameworks in pharmaceuticals and agrochemicals .
- Synthesis of Natural Products: This compound can be employed in the synthesis of natural products and other biologically active compounds due to its ability to facilitate selective reactions .
Several compounds share structural similarities with 4-pentenylzinc bromide. Here are a few notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-Pentenylzinc bromide | Organometallic compound | One carbon shorter than 4-pentenylzinc bromide |
| 2-Pentenylzinc bromide | Organometallic compound | Contains a double bond at a different position |
| 1-Hexenylzinc bromide | Organometallic compound | Longer chain length; used for different coupling types |
| Allylzinc bromide | Organometallic compound | Contains a terminal double bond; versatile in reactions |
Uniqueness
4-Pentenylzinc bromide is unique due to its specific chain length and positioning of the double bond, which influences its reactivity profile compared to other similar organozinc compounds. Its ability to facilitate cross-coupling reactions while maintaining stability under inert conditions makes it particularly valuable for synthetic applications in organic chemistry .








